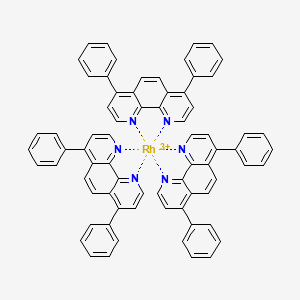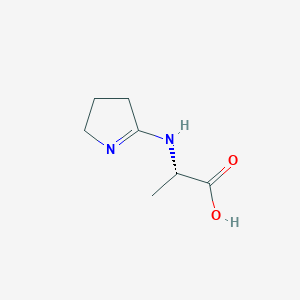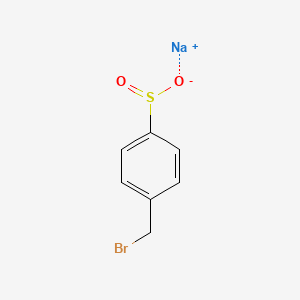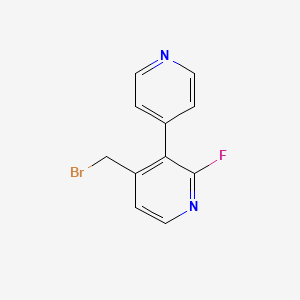
2,3-Dimethoxy-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-4-methylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two methoxy groups and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-4-methylbenzoic acid typically involves the methylation of 2,3-dihydroxybenzoic acid followed by oxidation. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting product is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,3-Dimethoxy-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-dimethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interference with bacterial cell wall synthesis and protein function .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 2,3-Dimethoxybenzoic acid
Comparison: 2,3-Dimethoxy-4-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to 2,4-dimethoxybenzoic acid, the position of the substituents on the benzene ring alters the compound’s electronic properties and reactivity. Similarly, 3,4-dimethoxybenzoic acid differs in its substitution pattern, leading to variations in its chemical behavior and applications .
Propriétés
Numéro CAS |
77869-39-7 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2,3-dimethoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3,(H,11,12) |
Clé InChI |
ZODSBHXWPSQSDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B13147576.png)







![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)

![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)

